5-Iodobenzo[b]arsindole
Description
5-Iodobenzo[b]arsindole is a heterocyclic organoarsenic compound characterized by a fused benzene-arsindole ring system substituted with an iodine atom at the 5-position. Its structure combines aromaticity with the reactivity of arsenic, making it a subject of interest in medicinal chemistry and materials science. Key properties such as its melting point, solubility, and spectroscopic signatures (e.g., $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR) would depend on the electron-withdrawing iodine substituent and arsenic’s influence on ring geometry .
Properties
CAS No. |
6307-53-5 |
|---|---|
Molecular Formula |
C12H8AsI |
Molecular Weight |
354.02 g/mol |
IUPAC Name |
5-iodobenzo[b]arsindole |
InChI |
InChI=1S/C12H8AsI/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H |
InChI Key |
QZRPEUVYXHQFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[As]2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodobenzo[b]arsindole can be achieved through various synthetic routes. One common method involves the cyclization of 2-iodoaniline with an appropriate aldehyde or ketone under acidic conditions. This reaction typically requires the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield. Industrial production methods often employ optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Iodobenzo[b]arsindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydroindoles.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are usually performed under mild conditions to prevent over-reduction.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the iodine atom. These reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction can produce dihydroindoles. Substitution reactions can result in a wide range of functionalized indole derivatives, depending on the nucleophile employed.
Scientific Research Applications
5-Iodobenzo[b]arsindole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: this compound is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Iodobenzo[b]arsindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, this compound can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Iodobenzo[b]arsindole with two structurally related compounds: 6-Bromobenzo[d][1,3]dioxol-5-yl derivatives and 5-Fluoro-1H-benzo[d]imidazoles (as described in ).
Table 1: Key Comparative Properties
Structural and Functional Contrasts
Heteroatom Influence :
- The arsenic atom in this compound introduces unique electronic and steric effects compared to oxygen or nitrogen in benzodioxoles or benzimidazoles. Arsenic’s larger atomic radius may enhance π-stacking interactions but also raises toxicity concerns .
- In contrast, bromine in benzodioxoles facilitates nucleophilic substitution reactions, while fluorine in benzimidazoles improves metabolic stability .
Synthetic Pathways :
- This compound likely requires specialized arsenic precursors (e.g., arsines) under inert conditions, whereas brominated or fluorinated analogs are synthesized via milder halogenation or Suzuki-Miyaura coupling .
Applications :
- While 5-Fluoro-1H-benzo[d]imidazoles (e.g., compound 4d in ) show anticancer activity, this compound’s iodine and arsenic could make it a candidate for radiolabeling or heavy-metal catalysis .
Analytical and Regulatory Considerations
- Analytical Methods : Screening for arsenic and iodine in this compound would require inductively coupled plasma mass spectrometry (ICP-MS) or X-ray fluorescence, contrasting with the GC-MS or HPLC-UV methods used for halogenated benzimidazoles .
- Regulatory Challenges : Arsenic-containing compounds face stricter regulatory scrutiny under frameworks like REACH, necessitating detailed substance identification and risk assessments compared to bromine/fluorine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
